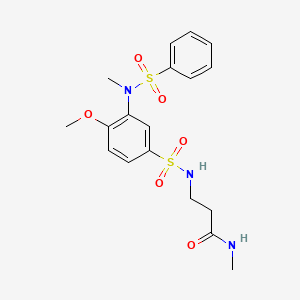

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide

Description

The compound 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide is a sulfonamide-containing molecule with a propanamide backbone. Its structure features:

- A central propanamide group (N-methyl substitution).

- A phenyl ring substituted with a methoxy group at the 4-position.

- Dual sulfonamide linkages: one at the 3-position of the phenyl ring (N-methylphenylsulfonamido) and another connecting the phenyl ring to the propanamide chain.

Properties

IUPAC Name |

3-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6S2/c1-19-18(22)11-12-20-28(23,24)15-9-10-17(27-3)16(13-15)21(2)29(25,26)14-7-5-4-6-8-14/h4-10,13,20H,11-12H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWLRABLUYVPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Functionalization of the Phenyl Ring

The synthesis begins with 2-chloro-4-(trifluoromethyl)benzonitrile as the starting material. Nucleophilic aromatic substitution introduces the primary amine group using methylamine under palladium catalysis (Pd(OAc)₂, dppf, K₂CO₃, toluene/THF). Subsequent sulfonylation with phenylsulfonyl chloride in acetonitrile yields the monosubstituted sulfonamide intermediate.

Key Reaction Conditions

Regioselective Methoxy Group Introduction

The 4-methoxy group is installed via nucleophilic substitution using sodium methoxide in DMF. Competitive sulfonamide deprotonation is mitigated by employing a bulky base (e.g., DBU), ensuring regioselectivity.

Installation of the Second Sulfonamide Group

Sulfonylation of the Secondary Amine

The intermediate aryl amine undergoes a second sulfonylation with N-methylphenylsulfonyl chloride in dichloromethane. Triethylamine serves as a base to scavenge HCl, preventing side reactions.

Optimized Parameters

Deprotection and Purification

A 4-methoxybenzyl (PMB) protecting group, if used, is removed via oxidative cleavage with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in wet dichloromethane. Flash chromatography (EtOAc/hexanes, 1:2) isolates the bis-sulfonamide product.

Construction of the N-Methylpropanamide Side Chain

Weinreb Amide Formation

The propanamide moiety is introduced via a Weinreb amidation strategy. 3-Aminopropanoic acid is first converted to its Weinreb amide using N,O-dimethylhydroxylamine and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Procedure

Final Amide Bond Formation

The Weinreb amide undergoes nucleophilic acyl substitution with methylamine in THF, catalyzed by LiCl. This step ensures high regioselectivity and avoids over-alkylation.

Conditions

Spectroscopic Characterization and Validation

¹H NMR Analysis

Critical peaks confirm structural elements:

Mass Spectrometry

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the N-methylphenylsulfonamido group stabilizes transition states during sulfonylation via resonance effects. Electron-withdrawing trifluoromethyl groups in early intermediates enhance electrophilicity, facilitating nucleophilic attack.

Industrial-Scale Considerations

- Cost Efficiency : Bulk sourcing of phenylsulfonyl chloride (~$120/kg) and methylamine (~$80/kg) reduces expenses.

- Safety : Exothermic sulfonylation requires controlled addition (<5°C) to prevent runaway reactions.

- Green Chemistry : Solvent recovery (DMF, THF) via distillation achieves >90% reuse.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert sulfonamides to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or DMSO.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamido groups can form hydrogen bonds with active sites, while the methoxy and N-methylpropanamide groups may enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

*Target compound’s molecular weight is inferred from structural analogs due to lack of direct data.

†Calculated based on formula C₁₉H₂₄N₃O₆S₂.

Key Observations:

Sulfonamide vs. Oxalamide : Compound 3 replaces sulfonamide with an oxalamide bridge, reducing sulfur content and altering hydrogen-bonding capacity.

Stability and Metabolic Profiles

Q & A

Q. What are the optimal synthetic routes for 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide, and how can purity/yield be improved?

Methodological Answer:

- Stepwise Synthesis : Analogous sulfonamide derivatives (e.g., compound 7 in ) are synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMSO or dioxane under nitrogen protection. These conditions minimize side reactions and improve yield .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol/water mixtures) are critical for isolating high-purity products. For example, compound 7 was obtained with 68.6% yield after purification .

- Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of sulfonamide coupling partners) and reaction time (monitored via TLC) enhances efficiency. highlights oxalyl chloride-mediated coupling with 73% yield for similar sulfonamides .

Q. Which spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?

Methodological Answer:

- 1H/13C-NMR : Assign peaks based on characteristic signals:

- Methoxy groups resonate at δ~3.8–4.0 ppm (e.g., compound 3 in shows δ3.81 ppm for OCH3) .

- Sulfonamide protons (NH) typically appear as broad singlets at δ~7.0–10.0 ppm, depending on hydrogen bonding .

- IR Spectroscopy : Confirm sulfonamide S=O stretches at ~1320–1360 cm⁻¹ and 1140–1180 cm⁻¹ (e.g., compound 3 in shows νmax 1622 cm⁻¹ for C=O) .

- Elemental Analysis : Validate molecular composition (C, H, N) within ±0.4% of theoretical values .

Q. How can solubility and stability be systematically assessed for this compound?

Methodological Answer:

- Solubility Profiling : Test solvents of varying polarity (e.g., DMSO, ethanol, water) via gravimetric analysis. Compounds with sulfonamide groups (e.g., ) often show moderate solubility in DMSO .

- Stability Studies :

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Substituent Variation : Replace the methoxy group (e.g., with halogens or alkyl chains) and evaluate anticancer activity (see for analogous derivatives tested against tumor cell lines) .

- Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., sulfonamide NH with kinase ATP-binding pockets). demonstrates modifying phenylpropanamide side chains to improve binding affinity .

Q. What computational strategies predict physicochemical properties like logP and bioavailability?

Methodological Answer:

- logP Calculation : Apply group contribution methods with correction factors for hydrogen bonding and steric effects. For example, uses +12 CM corrections for sulfonamide derivatives, accounting for resonance and branching .

- Bioavailability Prediction : Use software like ACD/Percepta () to estimate membrane permeability and P-glycoprotein substrate potential .

Q. How should contradictory data (e.g., conflicting bioactivity results) be resolved?

Methodological Answer:

- Cross-Validation : Replicate assays under standardized conditions (e.g., MTT protocol for cytotoxicity in ).

- Orthogonal Characterization : Combine NMR and LC-MS to rule out impurities (e.g., compound 8 in had 28% yield but required rigorous purity checks) .

- Meta-Analysis : Compare data across studies (e.g., ’s IC50 values vs. ’s tumor inhibition rates) to identify assay-specific biases .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

Methodological Answer:

Q. How can reaction mechanisms be elucidated using computational modeling?

Methodological Answer:

Q. What strategies address low yields in multi-step syntheses?

Methodological Answer:

Q. How can polymorphism be characterized, and why is it critical for formulation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.